Factor XI-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Factor XI-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of Factor XIa, a serine protease involved in the intrinsic pathway of blood coagulation. This compound has garnered significant interest due to its potential therapeutic applications in preventing and treating thromboembolic disorders with a reduced risk of bleeding compared to traditional anticoagulants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Factor XI-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and selectivity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Quality control measures are stringent to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
Factor XI-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
科学的研究の応用
Factor XI-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the intrinsic pathway of blood coagulation and the role of Factor XIa.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic disorders, such as deep vein thrombosis and ischemic stroke.
Industry: Utilized in the development of new anticoagulant therapies with improved safety profiles.
作用機序
Factor XI-IN-1 exerts its effects by binding to the active site of Factor XIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and clot formation. The molecular targets include the catalytic domain of Factor XIa, and the pathways involved are primarily the intrinsic coagulation pathway .
類似化合物との比較
Similar Compounds
Milvexian: Another small molecule inhibitor targeting Factor XIa.
Osocimab: A monoclonal antibody that inhibits Factor XIa.
Fesomersen: An antisense oligonucleotide that reduces the synthesis of Factor XI.
Uniqueness
Factor XI-IN-1 is unique due to its small molecule nature, allowing for oral administration and potentially better pharmacokinetic properties compared to larger molecules like antibodies and oligonucleotides. Its specificity for Factor XIa also offers a promising therapeutic profile with reduced bleeding risk .
特性
分子式 |
C30H38N4O2 |
---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
1-[4-(4-tert-butylpiperidine-1-carbonyl)-5,6-dimethylpyridine-2-carbonyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C30H38N4O2/c1-21-22(2)32-26(19-25(21)27(35)33-15-11-23(12-16-33)29(3,4)5)28(36)34-17-13-30(20-31,14-18-34)24-9-7-6-8-10-24/h6-10,19,23H,11-18H2,1-5H3 |
InChIキー |
XLSBTECHAPCULG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1C(=O)N2CCC(CC2)C(C)(C)C)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。